molecular formula C29H25ClN2O4 B12223393 3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate

Cat. No.: B12223393
M. Wt: 501.0 g/mol
InChI Key: IXXZZGRZJINLMG-UHFFFAOYSA-N
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Description

3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, making it a significant molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization with acetyl and chlorophenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.

Scientific Research Applications

3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the same core structure but differ in their functional groups.

    Chlorophenyl derivatives: Compounds containing the chlorophenyl group, which may exhibit similar chemical reactivity.

Uniqueness

3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate is unique due to its specific combination of functional groups and the dibenzo[b,e][1,4]diazepine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H25ClN2O4

Molecular Weight

501.0 g/mol

IUPAC Name

[3-[5-acetyl-9-(4-chlorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]phenyl] acetate

InChI

InChI=1S/C29H25ClN2O4/c1-17(33)32-26-9-4-3-8-24(26)31-25-15-21(19-10-12-22(30)13-11-19)16-27(35)28(25)29(32)20-6-5-7-23(14-20)36-18(2)34/h3-14,21,29,31H,15-16H2,1-2H3

InChI Key

IXXZZGRZJINLMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)OC(=O)C

Origin of Product

United States

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